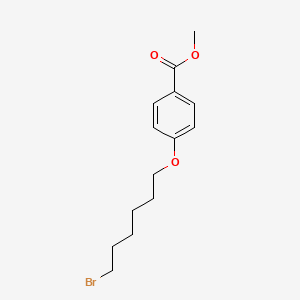

Methyl 4-(6-bromo-n-hexyloxy)benzoate

Descripción

Methyl 4-(6-bromo-n-hexyloxy)benzoate is a synthetic benzoate ester characterized by a methyl ester group at the benzene ring’s carboxyl position and a 6-bromohexyloxy chain at the para position (4-position) of the aromatic ring. The hexyloxy chain terminates in a bromine atom, which confers reactivity for nucleophilic substitution or cross-coupling reactions. This compound is likely employed as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, or liquid crystal materials, where the bromine serves as a versatile functional handle for further derivatization .

Propiedades

Fórmula molecular |

C14H19BrO3 |

|---|---|

Peso molecular |

315.20 g/mol |

Nombre IUPAC |

methyl 4-(6-bromohexoxy)benzoate |

InChI |

InChI=1S/C14H19BrO3/c1-17-14(16)12-6-8-13(9-7-12)18-11-5-3-2-4-10-15/h6-9H,2-5,10-11H2,1H3 |

Clave InChI |

YJMDVOPFMOIILJ-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC=C(C=C1)OCCCCCCBr |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Terminal Groups

4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)benzoate

- Structure : Features a methoxyphenyl ester (instead of methyl) and a terminal hydroxyl group on the hexyloxy chain.

- Key Differences :

- The hydroxyl group enables hydrogen bonding, increasing hydrophilicity compared to the brominated analogue.

- The bromine in Methyl 4-(6-bromo-n-hexyloxy)benzoate enhances its utility in alkylation or Suzuki-Miyaura coupling reactions, whereas the hydroxy variant may serve as a precursor for esterification or oxidation .

- Molecular Formula : C20H24O5 (vs. C14H19BrO3 for the target compound).

Methyl 6-Amino-2-Bromo-3-Methoxybenzoate

- Structure: Bromine and amino groups are directly attached to the aromatic ring at positions 2 and 6, respectively, with a methoxy group at position 3.

- Key Differences: The substituents on the aromatic ring create distinct electronic effects: the amino group is electron-donating, while bromine is electron-withdrawing. The target compound’s brominated alkyl chain offers greater flexibility and hydrophobicity, influencing solubility and interaction with nonpolar matrices .

Benzoate Esters with Complex Substituents

Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate

- Structure: Incorporates a triazine ring with bromophenoxy and methoxyphenoxy substituents.

- The bromine here is part of a phenolic moiety, limiting its participation in alkylation reactions compared to the terminal bromine in the target compound .

Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)Piperazin-1-yl)Benzoate Derivatives

- Structure: Piperazine and quinoline moieties are attached via a carbonyl group to the benzoate.

- Key Differences: These derivatives are designed for biological activity (e.g., kinase inhibition), whereas the target compound’s bromoalkyl chain suggests applications in materials science or as a synthetic intermediate. The quinoline group introduces fluorescence properties absent in the target compound .

Long-Chain and Branched Analogues

4-{[(4-Bromophenyl)Imino]Methyl}-3-Hydroxyphenyl 4-(Hexadecanoyloxy)Benzoate

- Structure: Contains a C16 aliphatic chain and an imino group.

- Key Differences: The hexadecanoyloxy chain increases hydrophobicity and melting point (222–224°C) compared to the shorter bromohexyloxy chain in the target compound.

Methyl 4-{[(6-Methylcyclohex-3-En-1-yl)Methoxy]Methyl}Benzoate

- Structure : Branched cyclohexenylmethoxy substituent at the 4-position.

- Key Differences :

- The cyclohexene ring introduces steric hindrance and reduces conformational flexibility relative to the linear bromohexyloxy chain.

- The unsaturated ring may participate in Diels-Alder reactions, unlike the target compound .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.